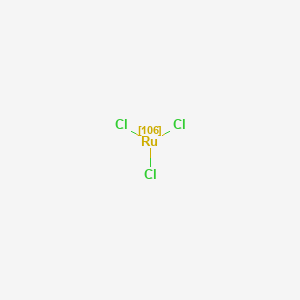

(106Ru)Ruthenium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

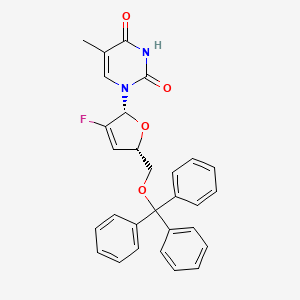

Ruthenium chloride, specifically the isotope Ruthenium-106 chloride, is a radioactive compound with significant applications in various fields. Ruthenium-106 is a fission product of nuclear reactions and has a half-life of approximately 373.59 days . This compound is often used in scientific research due to its unique properties and behavior in different chemical environments.

Méthodes De Préparation

Ruthenium chloride can be synthesized through several methods. One common method involves the chlorination of powdered ruthenium metal. This process is typically conducted in the presence of carbon monoxide, which helps carry the product by the gas stream and allows it to crystallize upon cooling . Industrial production often involves the separation and recovery of ruthenium from spent nuclear fuel, where it is present as a fission product . The volatile nature of ruthenium tetroxide (RuO4) is a key factor in its separation and recovery .

Analyse Des Réactions Chimiques

Ruthenium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form ruthenium tetroxide (RuO4), a highly volatile compound . In reduction reactions, ruthenium chloride can be reduced to form lower oxidation state compounds. Common reagents used in these reactions include hydrogen, carbon monoxide, and various reducing agents . Major products formed from these reactions include ruthenium dioxide (RuO2) and other ruthenium complexes .

Applications De Recherche Scientifique

Ruthenium-106 chloride has numerous applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions . In biology and medicine, ruthenium compounds are being researched for their potential use as anticancer agents due to their ability to bind to DNA and inhibit cell proliferation . In industry, ruthenium chloride is used in the fabrication of memory devices, microelectromechanical systems (MEMS), and integrated circuits due to its excellent conductivity and stability . Additionally, it is utilized in the field of solar energy as a sensitizer in dye-sensitized solar cells (DSSCs) .

Mécanisme D'action

The mechanism by which ruthenium-106 chloride exerts its effects varies depending on its application. In catalysis, ruthenium chloride acts as a catalyst by facilitating the transfer of electrons in oxidation and reduction reactions . In medical applications, ruthenium compounds interact with DNA, leading to the inhibition of cell proliferation and inducing apoptosis in cancer cells . The molecular targets and pathways involved in these processes include DNA binding and the disruption of cellular replication mechanisms .

Comparaison Avec Des Composés Similaires

Ruthenium chloride can be compared with other similar compounds such as rhodium chloride, palladium chloride, and osmium chloride. These compounds share similar properties due to their position in the periodic table as platinum group metals . ruthenium chloride is unique in its ability to form volatile compounds like ruthenium tetroxide (RuO4), which is not commonly observed in other platinum group metals . This property makes ruthenium chloride particularly useful in applications requiring high volatility and reactivity .

Similar Compounds

- Rhodium chloride

- Palladium chloride

- Osmium chloride

Ruthenium chloride stands out due to its unique chemical behavior and wide range of applications, making it a valuable compound in scientific research and industrial applications.

Propriétés

Numéro CAS |

39290-93-2 |

|---|---|

Formule moléculaire |

Cl3Ru |

Poids moléculaire |

212.26 g/mol |

Nom IUPAC |

trichloro(106Ru)ruthenium-106 |

InChI |

InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3/i;;;1+5 |

Clé InChI |

YBCAZPLXEGKKFM-JIYWDPRMSA-K |

SMILES isomérique |

Cl[106Ru](Cl)Cl |

SMILES canonique |

Cl[Ru](Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

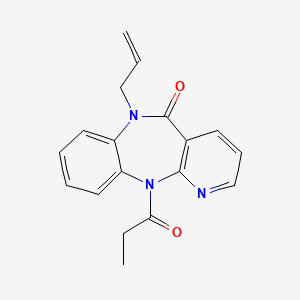

![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)

![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)

![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)